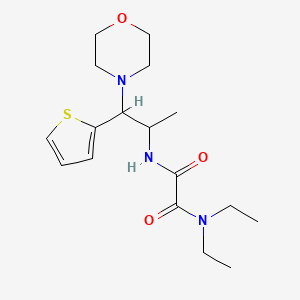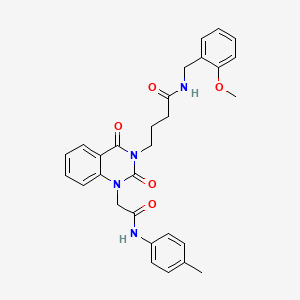![molecular formula C25H25N5O4 B11437200 N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11437200.png)
N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, ethyl acetoacetate, and various nitrating agents. The reaction conditions may involve refluxing in solvents like ethanol or acetonitrile, with catalysts such as acids or bases to facilitate the formation of the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve elevated temperatures and pressures, as well as the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the ethoxy group can yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-6-(4-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-butyl-6-(4-ethoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
Molecular Formula |
C25H25N5O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-butyl-6-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H25N5O4/c1-3-5-13-26-25(31)20-15-21(16-9-11-19(12-10-16)34-4-2)27-24-22(20)23(28-29-24)17-7-6-8-18(14-17)30(32)33/h6-12,14-15H,3-5,13H2,1-2H3,(H,26,31)(H,27,28,29) |
InChI Key |
HKNSSRILNSXURP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=NNC(=C12)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)-N-phenethylacetamide](/img/structure/B11437126.png)
![8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437134.png)
![2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437140.png)
![Ethyl 4-(2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B11437142.png)
![5-(4-ethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11437149.png)

![2-(2,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11437153.png)
![N-(4-methoxybenzyl)-3-(9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11437154.png)
![6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437159.png)
![ethyl (8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B11437165.png)
![6,7-dimethoxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11437172.png)

![3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B11437192.png)
